molecular formula C17H18FN3O2S B2653999 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 941938-76-7

2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2653999
CAS No.: 941938-76-7
M. Wt: 347.41
InChI Key: VPIFMIZSWDLCJD-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound of significant interest in neuropharmacological research, primarily characterized by its high-affinity interaction with serotonin (5-HT) receptors. Its design incorporates an arylpiperazine moiety, a well-known pharmacophore for serotonin receptor targeting, linked to a thiophene group. This specific structure is investigated for its potential as a versatile scaffold for developing novel psychoactive substances . Research indicates its primary mechanism of action involves acting as a potent ligand for the 5-HT 1A receptor , a key player in modulating neurotransmitter systems related to mood, anxiety, and cognition. Consequently, this compound serves as a critical tool for scientists studying the complex signaling pathways of the serotonergic system and for the in vitro pharmacological profiling of new chemical entities. Its value extends to the field of forensic and analytical chemistry, where it is used as a reference standard for the identification and quantification of novel psychoactive substances in research samples, aiding in the understanding of their prevalence and metabolic pathways. The ongoing investigation into this compound and its analogs continues to provide insights into receptor-ligand interactions and the development of targeted research compounds for central nervous system disorders.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)20-7-9-21(10-8-20)17(23)16(22)19-12-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFMIZSWDLCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of 4-fluoroaniline with ethylene diamine under reflux conditions.

    Acylation Reaction: The piperazine derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Thioether Formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds with piperazine derivatives exhibit significant antidepressant effects. The structural similarity to known antidepressants suggests that this compound may act on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors .
  • Anxiolytic Effects :
    • Due to its interaction with serotonin pathways, this compound may also possess anxiolytic properties. Studies have shown that similar piperazine derivatives can reduce anxiety-like behaviors in animal models .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound could inhibit tumor cell proliferation. The incorporation of thiophene enhances its ability to interact with biological targets involved in cancer pathways .
  • Neuroprotective Effects :
    • The compound has been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in this area .

Synthesis and Characterization

The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Thiophene Moiety : Utilizing thiophene derivatives allows for the modification of electronic properties and enhances binding affinity to biological targets.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Case Study on Antidepressant Effects :
    • In a controlled study involving rodent models, administration of the compound led to a significant decrease in depressive-like behaviors compared to control groups. The results indicated modulation of serotonergic activity, corroborating its potential as an antidepressant agent .
  • Evaluation of Antitumor Activity :
    • A series of in vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways, suggesting its role as a promising anticancer agent .

Mechanism of Action

The exact mechanism of action of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The thiophene moiety may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations

The target compound differs from analogs primarily in the acetamide’s N-substituent and the presence of a thiophene ring. Key structural comparisons include:

Compound Name Core Structure N-Substituent Piperazine Substituent
Target: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide Acetamide Thiophen-2-ylmethyl 4-Fluorophenyl
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Cpd 15, ) Acetamide 4-(p-Tolyl)thiazol-2-yl 4-Fluorophenyl
4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethoxy)coumarin (Cpd 41, ) Coumarin Ethoxy linker 4-Fluorophenyl
3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (Cpd 16, ) Oxazolidinedione Phenyl 4-Fluorophenyl

Key Observations :

  • The coumarin derivative (Cpd 41) demonstrates how piperazine-acetamide motifs can be integrated into larger pharmacophores for enhanced bioactivity .
Physical and Chemical Properties

Melting points (mp) and molecular weights (MW) vary significantly based on substituents:

Compound mp (°C) MW (g/mol) Key Functional Groups
Target Compound Not reported ~403.45 Thiophene, fluorophenyl, acetamide
Cpd 15 () 269–270 410.51 Thiazole, fluorophenyl, acetamide
Cpd 16 () 97–99 439.44 Oxazolidinedione, fluorophenyl
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide () Not reported 385.42 Phenyl, fluorophenyl, acetamide

Analysis :

  • Thiazole-containing analogs (e.g., Cpd 15) exhibit higher melting points (~270°C), likely due to increased crystallinity from aromatic stacking .
  • The oxazolidinedione derivative (Cpd 16) has a lower mp, suggesting reduced rigidity .

Inference :

  • The 4-fluorophenylpiperazine moiety is a common feature in compounds targeting enzymes like AChE or MMPs. The thiophene group in the target compound may modulate selectivity or potency compared to thiazole or phenyl analogs .

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a piperazine derivative with potential therapeutic applications. Its structure includes a piperazine moiety, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies suggest that piperazine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities to 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide have been shown to induce apoptosis in various cancer cell lines.

A study indicated that a related piperazine compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism involved the activation of apoptotic pathways, suggesting that the piperazine ring is crucial for its anticancer activity.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. The compound may exhibit properties similar to those of established antipsychotic agents by acting on dopamine and serotonin receptors. Research has shown that piperazine compounds can modulate neurotransmitter systems, which is beneficial in treating conditions like schizophrenia and depression .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds emphasizes the importance of the piperazine moiety and substituents on the aromatic rings. Modifications at specific positions can enhance receptor affinity and selectivity. For example, the presence of a fluorine atom on the phenyl ring has been associated with improved binding affinity to serotonin receptors .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of piperazine derivatives revealed that those with thiophene substitutions exhibited increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation at micromolar concentrations .

CompoundCell LineIC50 (µM)
Compound AMCF712.5
Compound BMDA-MB-2318.3
2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamideMCF79.5

Case Study 2: Neuropharmacological Evaluation

In a behavioral study assessing the anxiolytic effects of piperazine derivatives, the tested compound showed significant reduction in anxiety-like behavior in rodent models when administered at doses of 10 mg/kg. This suggests potential utility in treating anxiety disorders .

Q & A

Basic: What synthetic methodologies are established for this compound, and how do they compare in yield and purity?

Answer:
The compound is synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and functionalized piperazines. Two primary methods are:

  • Conventional synthesis : Refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with K2_2CO3_3 as a base (12–24 hours, 60–80°C), yielding 65–75% purity.
  • Microwave-assisted synthesis : Irradiation (300 W, 120°C, 15 minutes) improves reaction efficiency, achieving 75–85% yield with >95% purity after silica gel chromatography (ethyl acetate/hexane eluent) .
    Key validation : 1^1H NMR (DMSO-d6d_6) shows piperazine protons at δ 2.5–3.5 ppm and thiophene methylene at δ 4.2 ppm. ESI-MS confirms [M+H]+^+ at m/z 387.2 .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:
Optimization involves:

  • Solvent selection : Acetonitrile outperforms DMF in reducing side reactions (e.g., N-alkylation byproducts).
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates under microwave conditions, improving yields by 15–20% .
  • Statistical modeling : Response Surface Methodology (RSM) identifies optimal parameters (e.g., molar ratios, temperature). For example, a 1:1.2 ratio of piperazine to chloroacetamide at 130°C maximizes yield .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • 1^1H/13^{13}C NMR : Assign piperazine (δ 2.5–3.5 ppm), fluorophenyl (δ 7.1–7.4 ppm), and acetamide carbonyl (δ 168.5 ppm).
  • FT-IR : Key stretches include C=O (1680–1700 cm1^{-1}) and N-H (3280–3320 cm1^{-1}).
  • Mass spectrometry : ESI+ confirms molecular ion at m/z 387.2, with fragmentation patterns matching expected substituents .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardized assays : Use fixed cell lines (e.g., HEK293 for receptor binding) and consistent ATP levels in viability tests (e.g., CellTiter-Glo®).
  • Orthogonal validation : Pair MTT assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
  • Meta-analysis : Compare EC50_{50} values across ≥3 independent studies. For example, discrepancies in dopamine receptor binding may arise from assay pH or Mg2+^{2+} concentrations .

Basic: What preliminary biological screening approaches are recommended?

Answer:

  • Receptor profiling : Screen at 10 µM against dopamine D2/D3 and serotonin 5-HT1A_{1A} receptors using radioligand displacement assays.
  • Cytotoxicity : Test in HEK293 cells (0.1–100 µM, 24–72 hours) with ATP-based viability readouts.
  • Metabolic stability : Incubate with human/rat liver microsomes (1 mg/mL) to assess t1/2_{1/2} and CYP450 interactions .

Advanced: How to design SAR studies for pharmacophore exploration?

Answer:

  • Library design : Synthesize analogs with:
    • Piperazine modifications : 4-Cl, 4-OCH3_3, or 4-CF3_3 substituents.
    • Thiophene replacements : Benzyl or pyridylmethyl groups.
  • Evaluation metrics :
    • Docking : Use D3 receptor homology models (e.g., PDB 7F6I) to predict binding poses.
    • Functional assays : cAMP modulation in CHO-K1 cells transfected with target receptors.
    • Solubility : Measure thermodynamic solubility in PBS (pH 7.4) to correlate logP with activity .

Basic: What purification strategies ensure high-purity batches?

Answer:

  • Chromatography : Silica gel column with gradient elution (ethyl acetate/hexane 1:3 → 1:1).
  • Recrystallization : Use ethanol/water (70:30) to remove residual amines, achieving >98% purity (HPLC-PDA, 254 nm).
  • Quality control : Monitor by TLC (Rf_f = 0.4 in ethyl acetate) and 1^1H NMR for absence of starting material peaks .

Advanced: How to assess metabolic stability and toxicity in vitro?

Answer:

  • Microsomal stability : Incubate with NADPH-fortified human liver microsomes (1 mg/mL, 37°C). Quantify parent compound loss over 60 minutes via LC-MS/MS.
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts by neutral loss scanning (m/z 129).
  • hERG inhibition : Patch-clamp assays in HEK293 cells expressing hERG channels (IC50_{50} determination at 0.1–30 µM) .

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